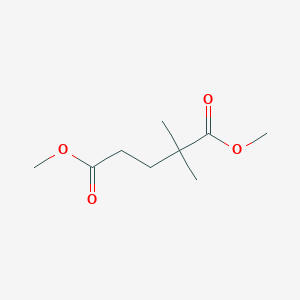

Dimethyl 2,2-dimethylpentanedioate

描述

Contextualization within Diester Chemistry and Industrial Applications

Diesters are organic compounds containing two ester functional groups. fiveable.me They are typically formed from the reaction of a dicarboxylic acid with an alcohol or a diol with a monocarboxylic acid. fiveable.mejdlubricant.com This class of compounds is valued for a range of properties that make them suitable for numerous industrial applications.

Diesters are known for their excellent thermal stability, good low-temperature fluidity, and lubricating performance. jdlubricant.com The presence of two ester groups often imparts increased reactivity and versatility compared to their monoester counterparts. fiveable.me These properties have led to their use in various sectors:

Lubricants: Diesters are used as base oils or additives in high-performance synthetic lubricants for aviation turbines, automotive engines, and high-temperature industrial applications like chain and compressor oils. jdlubricant.comgoogle.com Branched-chain diesters, in particular, are noted for their good performance at low temperatures. nih.gov

Solvents: Mixtures of dimethyl esters, such as dimethyl glutarate, dimethyl adipate, and dimethyl succinate (B1194679) (often referred to as dibasic esters), are utilized as effective, slow-evaporating solvents for cleaning, stripping, and in the formulation of coatings and inks. jrhessco.comjrhessco.com

Polymers and Plasticizers: Diesters can serve as intermediates in the synthesis of polymers. guidechem.com Branched esters are also used as plasticizers.

Other Applications: Diesters find use in metalworking fluids, as intermediates in the production of various chemicals, and have been investigated for applications such as phase change materials for thermal energy storage. jdlubricant.comnih.gov

Significance of Dimethyl 2,2-dimethylpentanedioate as a Research Target

While direct research on this compound is limited, its structure as a branched-chain diester suggests potential areas of scientific interest. The gem-dimethyl group at the C2 position is a notable structural feature. The synthesis of sterically hindered compounds, such as those with 2,2-dimethyl substitution, can present unique challenges and may require specific catalytic or reaction conditions. nih.gov

The significance of this compound as a research target can be inferred from the study of analogous compounds:

Probing Reaction Mechanisms: The hindered nature of the C2 position could make it a useful substrate for studying the mechanisms of reactions like hydrolysis or transesterification, comparing its reactivity to less hindered diesters. rsc.org

Building Block for Complex Molecules: Diesters are crucial starting materials in organic synthesis, for example, in intramolecular reactions like the Dieckmann Condensation to form cyclic structures. fiveable.meijraset.com The specific substitution pattern of this compound could lead to the synthesis of novel cyclic ketones.

Exploring Material Properties: The branching of the carbon chain can influence physical properties like viscosity, pour point, and solvency. Research on this compound could contribute to the understanding of structure-property relationships in diesters, potentially leading to the development of new lubricants or solvents with tailored characteristics. google.comnih.gov For instance, research on other dimethyl-branched pentanedioates, like Dimethyl 2,4-dimethylpentanedioate, has explored potential antimicrobial and anti-inflammatory activities.

Overview of Key Research Areas and Interdisciplinary Relevance

The study of this compound and related branched diesters holds relevance across several scientific disciplines:

Organic and Synthetic Chemistry: The primary research area involves the development of efficient synthesis methods for this and other hindered diesters. nih.gov It also includes its use as an intermediate in the synthesis of more complex organic molecules and polymers. fiveable.mecymitquimica.com

Materials Science: Research could focus on evaluating its physical and chemical properties for potential applications as a specialty lubricant base stock, a solvent with a specific evaporation profile, or as a plasticizer. google.comjrhessco.com The thermal properties of diesters are also of interest for developing sustainable phase change materials. nih.gov

Catalysis: Developing selective catalysts for the synthesis and transformation of asymmetrically substituted diesters is an ongoing area of chemical research. This includes both chemical and biocatalytic methods, such as the use of lipases for esterification. nih.gov

Computational Chemistry: Theoretical studies could be employed to predict the properties of this compound, such as its conformational analysis, reactivity, and potential interactions in various applications, complementing experimental findings.

Compound Information Table

| Compound Name | Synonyms | Molecular Formula |

| This compound | Dimethyl 2,2-dimethylglutarate | C9H16O4 |

| Dimethyl glutarate | DMG, Dibasic ester-5 | C7H12O4 |

| Dimethyl adipate | C8H14O4 | |

| Dimethyl succinate | C6H10O4 | |

| Dimethyl 2,4-dimethylpentanedioate | Dimethyl 2,4-dimethylglutarate | C9H16O4 |

| Dimethyl acetylenedicarboxylate | DMAD | C6H6O4 |

| Glutaric acid | Pentanedioic acid | C5H8O4 |

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 188.22 g/mol | PubChem |

| Molecular Formula | C9H16O4 | PubChem |

| XLogP3 | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 188.10485899 Da | PubChem |

| Topological Polar Surface Area | 52.6 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

| CAS Number | 13051-32-6 | PubChem |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dimethyl 2,2-dimethylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-9(2,8(11)13-4)6-5-7(10)12-3/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUCRTXRRVUFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156581 | |

| Record name | Dimethyl 2,2-dimethylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13051-32-6 | |

| Record name | 1,5-Dimethyl 2,2-dimethylpentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13051-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2,2-dimethylglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013051326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,2-dimethylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2,2-dimethylglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimethyl 2,2 Dimethylpentanedioate

Established Esterification Routes

The most common and well-documented method for synthesizing dimethyl 2,2-dimethylpentanedioate is through the direct esterification of 2,2-dimethylpentanedioic acid with methanol (B129727). This reaction, a classic example of Fischer-Speier esterification, is typically acid-catalyzed and represents a thermodynamically controlled process. nrochemistry.comwikipedia.orglibretexts.org

Catalyst Systems and Reaction Conditions

Brønsted Acids: Strong Brønsted acids are the most traditional catalysts for this transformation. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are frequently employed due to their efficacy and cost-effectiveness. wikipedia.orgmasterorganicchemistry.com The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. libretexts.orgmasterorganicchemistry.com

Lewis Acids: A range of Lewis acids have also been demonstrated to be effective catalysts for esterification. These include metal salts such as iron(III) chloride (FeCl₃), hafnium(IV) salts, and zirconium(IV) salts. organic-chemistry.org Lewis acids function by coordinating to the carbonyl oxygen, thereby activating the carboxylic acid towards nucleophilic attack.

A specific patented method for the synthesis of a related compound, dimethyl 2,2-dimethylmalonate, highlights the use of a Lewis acid as a catalyst in an esterification reaction with methanol. google.com

Reaction Conditions: The reaction is typically carried out by refluxing the 2,2-dimethylpentanedioic acid with an excess of methanol, which serves as both a reactant and the solvent. commonorganicchemistry.com The reaction temperature is therefore dictated by the boiling point of methanol. Reaction times can vary from a few hours to several hours, depending on the catalyst and specific conditions employed. wikipedia.org

Yield Optimization and Purity Considerations

The Fischer esterification is a reversible reaction, and several strategies are employed to drive the equilibrium towards the formation of the desired diester product, thereby maximizing the yield.

Driving the Equilibrium: A large excess of methanol is commonly used to shift the equilibrium in favor of the product, in accordance with Le Châtelier's principle. libretexts.orgmasterorganicchemistry.com Another effective strategy is the removal of water, the by-product of the reaction. This can be achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343), or by using drying agents. wikipedia.orgmasterorganicchemistry.com

One study on the Fischer esterification of acetic acid with ethanol (B145695) demonstrated that using a 10-fold excess of the alcohol could increase the ester yield to 97%, and a 100-fold excess could achieve a 99% yield. masterorganicchemistry.com

Purification: After the reaction is complete, the crude this compound is typically purified to remove the excess methanol, the catalyst, and any remaining starting material or by-products. Standard purification techniques include:

Neutralization and Extraction: The reaction mixture is often first neutralized to remove the acid catalyst. This is followed by extraction with an organic solvent. The organic layer is then washed with water and brine to remove any water-soluble impurities. orgsyn.org

Distillation: Fractional distillation under reduced pressure is a common method to obtain the pure diester, separating it from any lower or higher boiling point impurities. google.com

Crystallization: For solid dicarboxylic acids, purification can be achieved by crystallization from a suitable solvent. A patent for purifying dicarboxylic acids describes a process involving distillation, partitioning between water and an organic solvent, and subsequent crystallization. google.com

A patented method for synthesizing dimethyl 2,2-dimethylmalonate reports a yield of up to 96% with a purity of 99.96% after purification by distillation under reduced pressure. google.com

Novel Synthetic Strategies and Process Intensification

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of novel strategies for the synthesis of diesters like this compound, focusing on green chemistry principles.

Atom Economy and Green Chemistry Principles in Synthesis

Atom Economy: The concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. The Fischer esterification, while a well-established method, has a theoretical atom economy of less than 100% due to the formation of water as a by-product. However, it is generally considered more atom-economical than routes involving acid anhydrides or acid chlorides, which generate larger, less desirable by-products. wikipedia.org

Green Catalysts: A significant area of research in green chemistry is the development and use of heterogeneous catalysts. These catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture) and offer several advantages over homogeneous catalysts, including:

Easy Separation: They can be easily separated from the reaction mixture by simple filtration. rsc.orgnih.gov

Reusability: Heterogeneous catalysts can often be recovered and reused for multiple reaction cycles, reducing waste and cost. rsc.orgnih.gov

Reduced Corrosion: They are often less corrosive than strong acid catalysts.

Solid acid catalysts, such as sulfonated resins (e.g., Amberlyst) and zeolites, have been successfully employed for esterification and transesterification reactions, including biodiesel production. researchgate.netresearchgate.net These materials could be applied to the synthesis of this compound to create a more sustainable process. For instance, a study on the synthesis of dimethyl carbonate utilized a flower-like CeO₂ catalyst, which could be recycled and showed high activity. nih.gov

Chemo- and Regioselective Synthetic Approaches

While direct esterification of the corresponding dicarboxylic acid is the most straightforward route to symmetrical diesters like this compound, the synthesis of more complex or unsymmetrical diesters often requires chemo- and regioselective methods.

Chemo- and Regioselectivity: These principles are crucial when a molecule contains multiple reactive sites. For the synthesis of substituted pentanedioates, controlling which functional group reacts is essential. While not extensively documented specifically for this compound due to its symmetrical nature, the development of selective reactions is a major field in organic synthesis. mdpi.com For example, the regioselective synthesis of β,γ-unsaturated amides from unactivated alkenes has been demonstrated, showcasing the ability to control the position of functionalization. nih.gov

The development of catalysts that can selectively esterify one carboxylic acid group in the presence of another, or differentiate between different hydroxyl groups in a polyol, is an active area of research. Such advancements could be adapted for the synthesis of more complex analogues of this compound.

Synthesis of Structurally Related Dimethylpentanedioate Isomers and Analogues

The synthetic principles applied to this compound can also be extended to its structural isomers and analogues. The synthesis of these related compounds is important for structure-activity relationship studies and for accessing a broader range of chemical properties.

Dimethyl 2,4-dimethylpentanedioate: The synthesis of this isomer has been reported via the esterification of 2,4-dimethylglutaric acid with methanol in the presence of a sulfuric acid catalyst. mdpi.com

Dimethyl 3-methylpentanedioate: This compound, also known as dimethyl 3-methylglutarate, can be synthesized from 3-methylglutaric acid and methanol. nih.govchemsynthesis.com

Dimethyl 3,3-dimethylpentanedioate: The synthesis of this isomer would proceed from 3,3-dimethylpentanedioic acid (3,3-dimethylglutaric acid) via esterification. google.com

Comparative Analysis of Synthetic Pathways

The production of this compound hinges on the initial synthesis of 2,2-dimethylpentanedioic acid. Several routes exist for this precursor, followed by a generally more straightforward esterification step. The choice of pathway is often dictated by factors such as precursor availability, cost, yield, and environmental considerations.

Synthesis of 2,2-Dimethylpentanedioic Acid:

Oxidation of 2,2-Dimethyl-1,5-pentanediol: This method involves the direct oxidation of the corresponding diol. While conceptually simple, it requires a suitable diol precursor and strong oxidizing agents.

Alkylation of Malonic Ester Derivatives: A classic and versatile approach involves the alkylation of a malonic ester. This method offers flexibility in introducing the desired substituents on the carbon framework. The process typically involves the reaction of a malonic acid ester with appropriate alkyl halides, followed by hydrolysis and decarboxylation to yield the target dicarboxylic acid.

Esterification of 2,2-Dimethylpentanedioic Acid:

Once 2,2-dimethylpentanedioic acid is obtained, it is converted to the dimethyl ester. Several standard esterification methods can be employed:

Fischer Esterification: This is a traditional and widely used method involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. mdpi.com The reaction is reversible, and thus, conditions are often manipulated, for instance, by removing the water formed, to drive the reaction towards the ester product. mdpi.com

Reaction with Thionyl Chloride (SOCl₂): A two-step process can be utilized where the dicarboxylic acid is first converted to its more reactive diacyl chloride using thionyl chloride. lookchem.com This intermediate is then reacted with methanol to form the diester. This method is often high-yielding but involves the use of a corrosive reagent. lookchem.com

Alkylation with Methylating Agents: Potent methylating agents like iodomethane (B122720) (MeI) or dimethyl sulfate (B86663) (Me₂SO₄) can be used to convert the carboxylic acid to its methyl ester. lookchem.com These reactions are effective but have the drawback of using toxic and potentially non-selective reagents. lookchem.com

Reaction with Dialkyl Carbonates: An alternative method involves reacting the carboxylic acid with a dialkyl carbonate, such as dimethyl carbonate (DMC), often in an alcohol-containing solvent at elevated temperatures. doi.org This pathway can sometimes be performed without the need for strong acid or base catalysts, simplifying downstream processing. doi.org

The following table provides a comparative overview of common synthetic pathways.

| Pathway Stage | Method | Reagents & Conditions | Advantages | Disadvantages |

| Acid Synthesis | Oxidation | 2,2-Dimethyl-1,5-pentanediol, Oxidizing Agent (e.g., KMnO₄, H₂CrO₄) | Direct conversion | Requires specific diol precursor; use of heavy metal oxidants. |

| Acid Synthesis | Malonic Ester Synthesis | Malonic ester, Alkyl Halides, Base, followed by Hydrolysis & Decarboxylation | Versatile; builds carbon skeleton systematically | Multi-step process; potential for side reactions. |

| Esterification | Fischer Esterification | Methanol (excess), conc. H₂SO₄ (catalyst), Heat | Inexpensive reagents; well-established method mdpi.com | Reversible reaction; requires excess alcohol; harsh acidic conditions. mdpi.com |

| Esterification | via Acyl Chloride | SOCl₂, then Methanol | High yield; reaction goes to completion lookchem.com | Use of corrosive and hazardous thionyl chloride. lookchem.com |

| Esterification | Alkylation | Iodomethane (MeI) or Dimethyl Sulfate (Me₂SO₄), Base | High reactivity | Reagents are toxic and carcinogenic. lookchem.com |

| Esterification | with Dimethyl Carbonate | Dimethyl Carbonate (DMC), Alcohol solvent, 130-230 °C | Can avoid strong acid/base catalysts; potentially greener doi.org | Requires high temperatures; may require pressure. doi.org |

Stereoselective Synthesis of Dimethylpentanedioate Derivatives

While this compound itself is achiral, the synthesis of chiral derivatives of pentanedioate (B1230348) (also known as glutarate) is of significant interest as these structures are key components in many natural products and pharmaceutical intermediates. wikipedia.org The primary challenge lies in controlling the stereochemistry at one or more carbon centers. Two prominent strategies for achieving this are catalytic asymmetric hydrogenation and the use of chiral auxiliaries.

Catalytic Asymmetric Hydrogenation:

A highly efficient and atom-economical method for creating chiral centers is the asymmetric hydrogenation of a prochiral precursor. wikipedia.org Research has demonstrated the successful Rh-catalyzed enantioselective hydrogenation of dimethyl 2-methyleneglutarate, a direct unsaturated precursor to a chiral dimethylpentanedioate derivative. wikipedia.org

In these studies, various chiral phosphine (B1218219) ligands are complexed with rhodium to create a chiral catalyst. This catalyst then directs the addition of hydrogen across the double bond of the substrate from a specific face, leading to the preferential formation of one enantiomer. The choice of ligand is critical for achieving high enantioselectivity (measured as enantiomeric excess, or ee). For example, in the hydrogenation of dimethyl 2-methyleneglutarate, ligands such as BINAP and the monodentate phosphoramidite (B1245037) ligand FAPhos have been shown to produce the corresponding chiral dimethyl 2-methylpentanedioate (B1260467) with excellent enantioselectivity (92-94% ee). wikipedia.org

Use of Chiral Auxiliaries:

Another established strategy involves the temporary attachment of a chiral auxiliary to the substrate. researchgate.netscielo.org.mx A chiral auxiliary is an enantiomerically pure compound that directs the stereochemical outcome of a subsequent reaction. researchgate.net For the synthesis of a chiral pentanedioate derivative, a prochiral glutarate or a related precursor could be covalently bonded to a chiral auxiliary, such as an Evans oxazolidinone or a camphor-derived structure. scielo.org.mxsigmaaldrich.com

The chiral auxiliary creates a sterically biased environment, forcing a reactant (e.g., an alkyl halide in an alkylation reaction) to approach the molecule from a specific direction. scielo.org.mx This results in the diastereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is cleaved from the product and can often be recovered and reused. researchgate.net This method is versatile and reliable, though it requires additional steps for attaching and removing the auxiliary. researchgate.net

The following table summarizes key findings in the stereoselective synthesis of chiral glutarate derivatives, which are structurally analogous to substituted dimethylpentanedioates.

| Methodology | Substrate | Catalyst/Auxiliary | Key Findings | Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Dimethyl 2-methyleneglutarate | [Rh(COD)₂]BF₄ / FAPhos ligand | Achieved high conversion and enantioselectivity. wikipedia.org | 92% ee wikipedia.org |

| Asymmetric Hydrogenation | Dimethyl 2-methyleneglutarate | [Rh(COD)₂]BF₄ / (R)-BINAP ligand | BINAP was also found to be a highly effective ligand for this transformation. wikipedia.org | 94% ee wikipedia.org |

| Chiral Auxiliary | General (e.g., N-enoyl imide) | Evans Oxazolidinones | Widely used for stereoselective alkylations, aldol (B89426) reactions, and Michael additions. sigmaaldrich.com | High diastereoselectivity is often achieved. |

| Chiral Auxiliary | General (e.g., ester of an unsaturated acid) | Camphor-derived auxiliaries | Effective in controlling stereochemistry in alkylation and Diels-Alder reactions. scielo.org.mx | Diastereomer selection can sometimes be controlled by solvent choice. scielo.org.mx |

Chemical Reactivity and Transformation Mechanisms of Dimethyl 2,2 Dimethylpentanedioate

Hydrolysis Pathways and Kinetics

The hydrolysis of Dimethyl 2,2-dimethylpentanedioate involves the cleavage of its ester linkages to yield 2,2-dimethylpentanedioic acid and methanol (B129727). This process can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters is a reversible process that follows a well-established nucleophilic acyl substitution mechanism. chemistrysteps.com For this compound, the reaction is initiated by the protonation of one of the carbonyl oxygens by a hydronium ion (H3O+), which enhances the electrophilicity of the carbonyl carbon. youtube.com Subsequently, a water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate.

A series of proton transfers then occurs, resulting in the protonation of the methoxy (B1213986) group, converting it into a good leaving group (methanol). youtube.com The departure of methanol is assisted by the reformation of the carbonyl double bond, yielding the protonated carboxylic acid. Finally, deprotonation of this species by a water molecule regenerates the acid catalyst and forms the final product, 2,2-dimethylpentanedioic acid. The entire process is in equilibrium, and the hydrolysis can be driven to completion by using a large excess of water. chemistrysteps.com

Table 1: Postulated Steps in the Acid-Catalyzed Hydrolysis of this compound

| Step | Description |

| 1 | Protonation of the carbonyl oxygen of one ester group. |

| 2 | Nucleophilic attack by a water molecule on the protonated carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer from the attacking water moiety to the methoxy group. |

| 5 | Elimination of methanol as a leaving group. |

| 6 | Deprotonation to form the carboxylic acid and regenerate the acid catalyst. |

Base-Mediated Hydrolysis and Saponification

In the presence of a base, such as sodium hydroxide (B78521), this compound undergoes saponification, an irreversible hydrolysis process. chemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the ester carbonyl carbons. This is the rate-determining step and is also subject to steric hindrance from the gem-dimethyl group. chemrxiv.org This attack forms a tetrahedral intermediate.

Unlike the acid-catalyzed pathway, the next step involves the direct elimination of the methoxide (B1231860) ion (CH3O-) as the leaving group, leading to the formation of a carboxylic acid. The liberated methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This final deprotonation step drives the reaction to completion, forming the sodium salt of 2,2-dimethylpentanedioic acid and methanol. chemistrysteps.com Subsequent acidification of the reaction mixture is required to obtain the free dicarboxylic acid.

The rate of saponification is also significantly affected by the steric hindrance imposed by the gem-dimethyl group. The bulky nature of this group shields the electrophilic carbonyl carbon from the attack of the hydroxide nucleophile, resulting in a slower reaction rate compared to less hindered diesters. chemrxiv.org

Nucleophilic Substitution Reactions at Ester Centers

Beyond hydrolysis, the ester functionalities of this compound can undergo other nucleophilic substitution reactions, such as transesterification and amidation.

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, reaction with a diol, for instance, can lead to the formation of polyesters. This process is of significant industrial importance for the synthesis of various polymeric materials.

The mechanism of transesterification is analogous to that of hydrolysis. In an acid-catalyzed reaction, the alcohol attacks the protonated carbonyl group. In a base-catalyzed reaction, an alkoxide ion, formed by the deprotonation of the alcohol, acts as the nucleophile. In both cases, the reaction proceeds through a tetrahedral intermediate. The steric hindrance of the gem-dimethyl group will again play a crucial role in determining the reaction rate.

Table 2: General Conditions for Transesterification of Dimethyl Esters

| Catalyst Type | Typical Reagents | General Conditions |

| Acid | H2SO4, p-toluenesulfonic acid | Heat, often with removal of methanol to shift equilibrium |

| Base | NaOCH3, organometallic catalysts | Anhydrous conditions, heat |

Amidation and Other N-Nucleophile Reactions

This compound can react with amines to form amides. This amidation reaction typically requires more forcing conditions than hydrolysis or transesterification due to the lower nucleophilicity of amines compared to hydroxide or alkoxide ions. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of methanol. researchgate.net The formation of a stable tetrahedral intermediate is a key step in this process. acs.org

The rate of amidation is highly dependent on the structure of the amine and is significantly retarded by the steric hindrance of the gem-dimethyl group in the ester. Primary amines will react more readily than secondary amines due to reduced steric clash. The reaction may require high temperatures or the use of catalysts to proceed at a reasonable rate. mdpi.comscispace.com

Electrophilic and Radical Reactions Involving the Carbon Backbone

The carbon backbone of this compound is a saturated aliphatic chain and is generally unreactive towards electrophiles and radicals under normal conditions. The C-H bonds are relatively strong, and there are no sites of unsaturation to facilitate electrophilic attack.

However, under more drastic conditions, such as in the presence of strong radical initiators and high temperatures, free-radical substitution could potentially occur. For instance, radical halogenation could lead to the substitution of a hydrogen atom on the carbon backbone. youtube.com The selectivity of this reaction would depend on the relative stability of the resulting carbon radicals. The methylene (B1212753) protons at the C3 and C4 positions are potential sites for such reactions.

Intramolecular cyclization via a Dieckmann condensation is a plausible reaction for this compound under basic conditions. fiveable.melibretexts.orgopenstax.org This reaction involves the formation of an enolate at the C4 position, which then attacks the carbonyl carbon of the other ester group, leading to the formation of a six-membered ring, a cyclic β-keto ester. The gem-dimethyl group at the C2 position would remain intact during this transformation.

Oxidation Reactions and Product Characterization

Direct experimental studies on the oxidation of this compound are not extensively documented in publicly available literature. However, the reactivity of similar diesters, such as dimethyl glutarate, can provide insights into potential oxidative pathways. For instance, the oxidation of liquid dimethyl glutarate has been investigated using low-temperature oxygen plasma. jst.go.jp This process generates various reactive oxygen species that can interact with the ester.

The anticipated oxidation of this compound would likely target the carbon atoms adjacent to the ester functionalities or the methylene groups within the pentane (B18724) chain. The presence of the gem-dimethyl group at the C2 position may sterically hinder direct oxidation at this site. Oxidation could potentially lead to the formation of hydroperoxides, ketones, or further oxidized products like dicarboxylic acids, depending on the reaction conditions and the oxidizing agents employed.

Characterization of such oxidation products would typically involve a combination of spectroscopic and chromatographic techniques.

Table 1: Potential Techniques for Product Characterization

| Technique | Information Provided |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile oxidation products based on their mass-to-charge ratio and fragmentation patterns. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the molecular structure of purified products by identifying the chemical environment of hydrogen and carbon atoms. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, such as hydroxyl (-OH) or carbonyl (C=O) groups, which may have been introduced during oxidation. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of less volatile or thermally labile oxidation products. |

Without direct experimental data, the specific products of this compound oxidation remain speculative. Research on related compounds, like dimethyl 2-oxoglutarate, a metabolite in the tricarboxylic acid cycle, highlights the biological relevance of oxidized glutarate derivatives. medchemexpress.comsigmaaldrich.com

Reduction Reactions to Corresponding Alcohols and Diols

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. This compound, being a diester, can be reduced to the corresponding diol, 2,2-dimethyl-1,5-pentanediol. cymitquimica.comnih.gov A common and powerful reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comwikipedia.orgyoutube.com

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of each ester group. This is followed by the elimination of the methoxide group and a second hydride attack on the resulting aldehyde intermediate, which is rapidly reduced to the primary alcohol. masterorganicchemistry.comyoutube.com An aqueous workup is then necessary to protonate the resulting alkoxide intermediates to yield the final diol.

Table 2: Reduction of this compound

| Reactant | Reagent | Product |

| This compound | 1. Lithium Aluminum Hydride (LiAlH₄) in a suitable ether solvent (e.g., diethyl ether or THF) 2. Aqueous workup (e.g., H₂O, dilute acid) | 2,2-Dimethyl-1,5-pentanediol |

The synthesis of 1,5-pentanediol (B104693) through the hydrogenation reduction of dimethyl glutarate is a related industrial process, indicating the general feasibility of reducing glutarate esters to their corresponding diols. google.com

Radical Addition and Cyclization Pathways (e.g., Diastereoselectivity)

There is a lack of specific research on the radical addition and cyclization pathways directly involving this compound. However, general principles of radical chemistry can be applied to predict potential reactions. Radical additions to carbon-carbon double or triple bonds are well-established processes. nih.govchemrxiv.org For this compound to participate in such reactions, it would first need to be derivatized to introduce unsaturation.

For instance, if a derivative containing an alkene or alkyne functionality were synthesized, intramolecular radical cyclization could be a possibility. The stereochemical outcome of such cyclizations, particularly the diastereoselectivity, is often governed by the formation of the most stable cyclic transition state, which minimizes steric interactions. The gem-dimethyl group on the C2 position would likely exert a significant stereodirecting effect in any cyclization reaction.

While not directly related to the target molecule, studies on the radical cyclization of other systems demonstrate the power of this method for constructing complex cyclic molecules with controlled stereochemistry. mdpi.com The diastereoselectivity in such reactions is a critical aspect, often influenced by factors like the nature of the radical, the substrate, and the reaction conditions.

Metal-Catalyzed Transformations and Complexation Chemistry

Lewis Acid Catalysis in Derivatization

Lewis acids are known to catalyze various transformations of esters, including transesterification, hydrolysis, and cycloaddition reactions. mdpi.comnih.govrsc.org In the context of this compound, Lewis acids could be employed to facilitate its derivatization.

For example, transesterification with a different alcohol in the presence of a Lewis acid catalyst would yield a different dialkyl 2,2-dimethylpentanedioate. The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. mdpi.com

Hydrolysis of the diester to the corresponding 2,2-dimethylpentanedioic acid can also be catalyzed by acids. Studies on the hydrolysis of the related compound dimethyl glutarate have been conducted using cation exchange resins as catalysts. researchgate.net

Table 3: Potential Lewis Acid-Catalyzed Reactions

| Reaction Type | Reactants | Catalyst Example | Potential Product |

| Transesterification | This compound, an alcohol (R-OH) | Titanium(IV) isopropoxide, Tin(IV) chloride | Dialkyl 2,2-dimethylpentanedioate (R-OOC-(CH₂)₂-C(CH₃)₂-COO-R) |

| Hydrolysis | This compound, Water | Sulfuric acid, Solid acid catalysts | 2,2-Dimethylpentanedioic acid |

Coordination with Transition Metal Centers

The ester groups of this compound are potential sites for coordination with transition metal centers, although they are generally considered weak ligands. More commonly, the corresponding dicarboxylate, 2,2-dimethylpentanedioate, formed after hydrolysis, would act as a ligand. Dicarboxylates can coordinate to metal ions in various modes, including monodentate, bidentate (chelating), or bridging fashions. libretexts.orghawaii.edutamu.edu

The coordination chemistry of the simpler glutarate ion (the deprotonated form of glutaric acid) with f-block metals has been studied, revealing different coordination types and conformations of the glutarate ligand within the resulting complexes. researchgate.net It is plausible that 2,2-dimethylpentanedioate could form similar complexes with transition metals. The gem-dimethyl group might influence the conformation of the carbon backbone and, consequently, the geometry of the resulting metal complex.

The synthesis of such complexes would typically involve the reaction of a suitable metal salt with either the diester under conditions that promote hydrolysis or directly with 2,2-dimethylpentanedioic acid or its salt. rsc.orgpvpcollegepatoda.orgillinois.eduresearchgate.netdicle.edu.tr The characterization of these potential complexes would rely on techniques such as X-ray crystallography to determine the solid-state structure and spectroscopic methods to probe the coordination environment of the metal ion.

Applications of Dimethyl 2,2 Dimethylpentanedioate in Organic Synthesis

Building Block for Complex Molecular Architectures

The inherent structural features of Dimethyl 2,2-dimethylpentanedioate make it a suitable starting material for the elaboration of intricate molecular frameworks. The presence of two ester groups allows for a range of chemical transformations, including cyclization reactions and the introduction of diverse functional groups.

This compound has been utilized as a key intermediate in the synthesis of complex spirocyclic and heterocyclic compounds. Notably, it serves as a precursor in the preparation of substituted piperidines and other nitrogen-containing heterocycles that are core components of pharmacologically active molecules.

In one documented synthetic pathway, this compound is prepared from 3,3-dimethyldihydro-2H-pyran-2,6(3H)-dione. google.com This conversion is typically achieved by reacting the anhydride (B1165640) with methanol (B129727) in the presence of an acid catalyst. sci-hub.se The resulting diester can then undergo further transformations. For instance, it is a documented starting material in the synthesis of spirocyclic CGRP (Calcitonin Gene-Related Peptide) receptor antagonists, which are investigated for the treatment of migraines. google.com The synthesis involves the partial hydrolysis of one of the ester groups of this compound to yield 5-methoxy-4,4-dimethyl-5-oxopentanoic acid, which is then further elaborated into more complex heterocyclic structures. google.comsci-hub.se

Patents have described the use of this compound in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. google.comgoogleapis.com These syntheses often involve multi-step sequences where the diester is modified through reactions such as reduction, alkylation, and amination to build the desired heterocyclic rings. google.com

| Starting Material | Reagents | Intermediate | Final Product Class | Reference |

| 3,3-dimethyldihydro-2H-pyran-2,6(3H)-dione | Methanol, TMSCl or H₂SO₄ | This compound | Spirocyclic CGRP receptor antagonists | google.comsci-hub.se |

| This compound | Potassium carbonate, Water, THF, Methanol | 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid | Substituted piperidinethiazole analogs | sci-hub.se |

| This compound | Not specified | Not specified | Heterocyclic compounds for therapeutic use | google.comgoogleapis.com |

While direct application in the total synthesis of a wide array of natural products is not extensively documented, this compound has been identified as a constituent in the methanolic leaf extract of Skimmia anquetilia. nih.govresearchgate.net The presence of this compound in a natural source suggests its potential role as a biosynthetic precursor or a metabolite in certain plant species. The identification of this compound was carried out using Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the plant extract. nih.govresearchgate.net Further research may elucidate its biosynthetic pathway and its potential as a starting material for the synthesis of naturally occurring compounds or their analogs. The compound has also been detected in studies of phytochemicals in rice. nii.ac.jp

Intermediate in Fine Chemical Production

This compound's role as an intermediate extends to the broader field of fine chemical production, where it serves as a building block for specialized molecules with specific functionalities.

Based on available literature and patent filings, there is limited specific information on the direct use of this compound in the large-scale production of specialty additives for industrial applications such as polymers or coatings. Its utility appears to be more concentrated in the synthesis of high-value, complex molecules for the life sciences.

There is currently no significant evidence in the reviewed scientific literature or patents to suggest that this compound is a common precursor for the development of new synthetic reagents or catalysts. Research in this area has not prominently featured this specific diester as a foundational molecule for creating novel catalytic systems or reagents with broad synthetic utility.

Role of Dimethyl 2,2 Dimethylpentanedioate in Materials Science and Polymer Chemistry

Monomer for Polymer Synthesis

Polycondensation Reactions for Polyester (B1180765) Formation

No research data was found on the polycondensation of Dimethyl 2,2-dimethylpentanedioate with diols to form polyesters.

Copolymerization Studies with Other Monomers

No studies detailing the copolymerization of this compound with other monomers were identified.

Functionalization of Polymeric Materials

There is no available information on the use of this compound for the functionalization of existing polymeric materials.

Development of Sustainable Polymer Materials

No literature was found that connects this compound to the development of sustainable or bio-based polymer materials.

Biological Activity and Mechanistic Insights of Dimethyl 2,2 Dimethylpentanedioate

Exploration of Antimicrobial Properties

No published studies on the antimicrobial properties of Dimethyl 2,2-dimethylpentanedioate were found.

Mechanism of Action against Pathogenic Microorganisms

There is no available information on the mechanism of action of this compound against pathogenic microorganisms.

Structure-Activity Relationships for Antimicrobial Efficacy

Data on the structure-activity relationships of this compound for antimicrobial efficacy is not available.

Investigation of Anti-inflammatory Potential

No research dedicated to the anti-inflammatory potential of this compound has been identified.

Cellular and Molecular Targets in Inflammatory Pathways

The cellular and molecular targets of this compound in inflammatory pathways are unknown.

Correlation with Ester Functionality and Hydrolysis

While the ester functionalities of this compound suggest potential for hydrolysis, no studies have correlated this to any biological activity.

Interactions with Biological Macromolecules and Enzymes

There is no documented research on the interactions of this compound with biological macromolecules or enzymes.

Enzyme Inhibition and Activation Studies

There is a scarcity of direct research on the enzyme inhibition or activation properties of this compound. However, studies on its parent compound, 2,2-Dimethylglutaric acid, suggest potential as an enzyme inhibitor ontosight.ai. This raises the possibility that this compound could serve as a precursor or a substrate in studies targeting specific enzymes, although dedicated research is required to confirm any direct inhibitory or activatory effects.

In a broader context, a phytochemical investigation of the methanolic leaf extract of Skimmia anquetilia identified this compound as one of its constituents nih.gov. The extract demonstrated antibacterial activity against several pathogenic strains, including Escherichia coli and Pseudomonas aeruginosa nih.gov. However, as the extract contains a multitude of phytochemicals, the specific contribution of this compound to this antibacterial effect cannot be determined without further studies on the isolated compound nih.gov.

Table 1: Antibacterial Activity of Skimmia anquetilia Methanol (B129727) Leaf Extract *

| Bacterial Strain | Zone of Inhibition (mm at 160 mg/mL) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| Escherichia coli | 19 | Not specified |

| Pseudomonas aeruginosa | 18 | 2 |

| Klebsiella pneumoniae | 17 | Not specified |

| Salmonella typhi | Not specified | Not specified |

| Staphylococcus aureus | Not specified | Not specified |

*Data pertains to the entire plant extract, which contains this compound among other compounds nih.gov.

Binding Affinity and Specificity with Biomolecular Targets

Detailed studies on the binding affinity and specificity of this compound with specific biomolecular targets are not currently available in the scientific literature. To ascertain its potential as a biologically active molecule, comprehensive investigations involving techniques such as isothermal titration calorimetry, surface plasmon resonance, and molecular docking would be necessary to identify and characterize its interactions with proteins or other biological macromolecules.

Scaffold and Lead Compound Development in Medicinal Chemistry

The primary documented application of this compound in a biomedical context is as a chemical intermediate or building block in the synthesis of more complex, pharmacologically active molecules google.comgoogleapis.comgoogleapis.com. Its structure provides a foundational scaffold that can be elaborated upon to create novel compounds with desired therapeutic properties.

Derivatization Strategies for Enhanced Bioactivity

While specific derivatization strategies aimed at enhancing the inherent bioactivity of this compound are not described in the available literature, its chemical structure lends itself to various modifications. The two methyl ester groups are amenable to hydrolysis to the corresponding dicarboxylic acid or conversion to amides, which could significantly alter the molecule's physicochemical properties and biological interactions.

Design of Pharmacologically Relevant Analogues

The use of this compound as a starting material has been noted in patent literature for the synthesis of substituted monocyclic CGRP (calcitonin gene-related peptide) receptor antagonists google.com. CGRP receptor antagonists are a class of drugs investigated for the treatment of migraines. In these synthetic pathways, the core structure of this compound is incorporated into a larger, more complex molecular framework designed to interact with the CGRP receptor google.com. This highlights its role as a component in the rational design of new therapeutic agents.

Further research is needed to fully elucidate the biological activity and potential therapeutic applications of this compound and its derivatives.

Computational and Theoretical Studies of Dimethyl 2,2 Dimethylpentanedioate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Dimethyl 2,2-dimethylpentanedioate, such studies would provide invaluable information about its electronic nature and reactivity.

An analysis of the electronic structure would involve calculating molecular orbitals, electron density distribution, and electrostatic potential. These calculations would help in identifying the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting its reactivity towards electrophiles and nucleophiles. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is an indicator of chemical reactivity and stability.

To provide a hypothetical context, one could anticipate that the carbonyl oxygen atoms of the ester groups would be regions of high electron density, making them susceptible to protonation or coordination with Lewis acids. The gem-dimethyl group on the C2 position would be expected to have a significant impact on the molecule's steric and electronic properties. wikipedia.org This is a well-known phenomenon referred to as the Thorpe-Ingold effect, where gem-dialkyl substitution can influence intramolecular reaction rates and ring stability. wikipedia.orglucp.netacs.orgucla.edu

A hypothetical table of calculated electronic properties might look like this:

Table 1: Hypothetical Electronic Properties of this compound

| Property | Hypothetical Value | Method/Basis Set |

| HOMO Energy | -10.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 11.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |

Note: These values are purely illustrative and are not based on actual calculations for this compound.

Computational modeling could be employed to study various chemical reactions involving this compound, such as hydrolysis of the ester groups. By mapping the potential energy surface of the reaction, stationary points like reactants, products, intermediates, and transition states could be located and characterized. For instance, the mechanism of ester hydrolysis, whether acid-catalyzed or base-catalyzed, could be elucidated. The activation energies calculated for these pathways would provide insights into the reaction kinetics.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations would offer a view of the dynamic behavior of this compound over time, which is essential for understanding its physical properties and interactions in different environments.

Due to the presence of several single bonds, this compound can adopt numerous conformations. A systematic conformational search, often performed using molecular mechanics force fields, would be necessary to identify the low-energy conformers. The relative energies of these conformers would determine their population at a given temperature. The gem-dimethyl group would likely impose significant steric constraints, influencing the preferred orientations of the ester groups and the carbon chain.

The behavior of this compound in different solvents could be investigated using MD simulations with explicit solvent models or implicit solvation models. These simulations would reveal how the solvent molecules arrange around the solute and how this affects its conformational preferences and reactivity. For a diester like this, one would expect its solubility and behavior to vary significantly between polar and non-polar solvents.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR studies are statistical methods that correlate the chemical structure of compounds with their physical properties or biological activities, respectively. nih.govmdpi.comnih.gov To perform such a study for this compound, a dataset of related compounds with known properties or activities would be required. youtube.comdtic.mil Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

A hypothetical QSPR model for predicting a property like the boiling point of a series of dialkyl pentanedioates might take the form of a linear equation:

Boiling Point = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

Where the coefficients (c₀, c₁, c₂) are determined through statistical regression. For this compound, relevant descriptors could include its molecular weight, polar surface area, and various shape indices. However, without a relevant dataset and a developed model, any prediction would be purely speculative.

Predictive Models for Reactivity and Biological Activity

In the absence of extensive experimental data, computational modeling provides a powerful tool for predicting the chemical reactivity and potential biological activity of this compound. These predictive models, primarily rooted in quantum mechanics and quantitative structure-activity relationship (QSAR) studies, offer valuable insights into the molecule's behavior at a molecular level.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound. These calculations can determine key reactivity descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is indicative of the molecule's ability to donate electrons, suggesting its susceptibility to electrophilic attack. Conversely, the LUMO energy reflects its capacity to accept electrons, indicating its reactivity towards nucleophiles. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability. A larger gap generally implies lower reactivity.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. In contrast, the carbonyl carbon atoms would exhibit a positive potential, marking them as likely sites for nucleophilic attack.

A generalized QSAR model for a series of dialkyl pentanedioates might take the form of a multiple linear regression (MLR) equation:

Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + c_n(Descriptor_n) + constant

The predictive power of such a model would be assessed through rigorous statistical validation, including internal (cross-validation) and external validation with a separate test set of molecules.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Electron donating capacity |

| LUMO Energy | 1.2 eV | Electron accepting capacity |

| HOMO-LUMO Gap | 9.7 eV | Kinetic stability |

| Dipole Moment | 2.1 D | Polarity and intermolecular interactions |

| Polarizability | 15.6 ų | Response to an external electric field |

Table 2: Hypothetical Descriptors for a QSAR Model of Dialkyl Pentanedioates

| Descriptor | This compound | Description |

| Molecular Weight | 188.22 g/mol | Size of the molecule |

| LogP | 1.5 | Lipophilicity |

| Molar Refractivity | 48.5 cm³/mol | Molar polarizability |

| Topological Polar Surface Area | 52.6 Ų | Polarity and hydrogen bonding capacity |

| Number of Rotatable Bonds | 6 | Conformational flexibility |

Derivation of Atomic Charges and Force Field Parameters

The development of accurate force fields is paramount for conducting molecular dynamics (MD) simulations to study the dynamic behavior of this compound in various environments. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system. The derivation of these parameters, particularly atomic charges and torsion potentials, is a meticulous process that often relies on quantum mechanical calculations.

Atomic Charges: The distribution of electron density within a molecule is represented by partial atomic charges. These charges are crucial for describing electrostatic interactions. A common method for deriving atomic charges is to fit them to the quantum mechanically calculated electrostatic potential (ESP) surrounding the molecule. The restrained electrostatic potential (RESP) fitting procedure is a widely used approach that helps to avoid unrealistically large charges on buried atoms. For this compound, the carbonyl oxygen atoms would be expected to carry a significant negative partial charge, while the carbonyl carbon atoms and the alpha-carbon would have positive partial charges.

Force Field Parameters: Beyond atomic charges, a complete force field includes parameters for bond stretching, angle bending, and dihedral (torsional) angles. While bond and angle parameters can often be transferred from existing force fields for similar functional groups, the dihedral parameters, which govern the conformational preferences of the molecule, often require specific parameterization. nih.govdtic.milyoutube.com

The process for deriving dihedral parameters for the rotatable bonds in this compound would involve:

Quantum Mechanical Scans: Performing constrained geometry optimizations at a high level of quantum theory (e.g., MP2 or coupled-cluster methods) by systematically rotating around the target dihedral angle. This generates a potential energy profile for the rotation.

Fitting: The dihedral parameters in the force field's torsional potential function are then adjusted to reproduce the quantum mechanically derived energy profile. This is often achieved through a least-squares fitting procedure.

General-purpose force fields like AMBER, CHARMM, and OPLS-AA provide a good starting point for the parameters, but for high-accuracy simulations, re-parameterization for the specific topology of this compound would be necessary. nih.govresearchgate.net

Table 3: Hypothetical Partial Atomic Charges (RESP) for this compound

| Atom | Atom Type | Predicted Partial Charge (e) |

| C1 (carbonyl) | C=O | +0.55 |

| O1 (carbonyl) | O=C | -0.50 |

| O2 (ester) | O-C | -0.35 |

| C2 (gem-dimethyl) | C | +0.10 |

| C3 | CH2 | -0.15 |

| C4 | CH2 | -0.15 |

| C5 (carbonyl) | C=O | +0.55 |

| O3 (carbonyl) | O=C | -0.50 |

| O4 (ester) | O-C | -0.35 |

| C(methyl ester) | CH3 | +0.05 |

| H(methyl ester) | H | +0.05 |

| C(gem-dimethyl) | CH3 | -0.10 |

| H(gem-dimethyl) | H | +0.05 |

Table 4: Hypothetical Dihedral Parameters for a Key Rotatable Bond in this compound (e.g., C1-C2-C3-C4)

| Dihedral Term | Force Constant (kcal/mol) | Phase Shift (degrees) | Periodicity |

| V1 | 0.25 | 0 | 1 |

| V2 | 0.10 | 180 | 2 |

| V3 | 0.50 | 0 | 3 |

Environmental Fate and Green Chemistry Considerations for Dimethyl 2,2 Dimethylpentanedioate

Biodegradation and Biotransformation Pathways

This process would involve the hydrolytic cleavage of one or both of the methyl ester groups, leading to the formation of the corresponding monoester and ultimately the dicarboxylic acid. While direct evidence for Dimethyl 2,2-dimethylpentanedioate is lacking, the general mechanism of esterase activity on dimethyl esters is well-established and suggests a likely pathway for its microbial degradation.

Through chemical hydrolysis, a key degradation product of this compound has been identified. The hydrolysis of one of the ester groups leads to the formation of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid. sci-hub.se This reaction involves the conversion of one of the methyl ester functionalities into a carboxylic acid.

The reaction for this transformation is as follows:

This compound + H₂O → 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid + Methanol (B129727)

This identified metabolite provides a starting point for understanding the potential breakdown products in an environmental context. Further degradation of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid would likely proceed via the hydrolysis of the remaining ester group to yield 2,2-dimethylpentanedioic acid.

| Precursor | Degradation Product/Metabolite |

| This compound | 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid |

Environmental Persistence and Mobility Assessment

There is currently a lack of available data in the scientific literature regarding the environmental persistence and mobility of this compound. Factors such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow) would be necessary to model its distribution and movement in soil and water. Without empirical studies on its half-life in various environmental compartments (soil, water, air), a quantitative assessment of its persistence cannot be made.

Application of Green Chemistry Principles in the Lifecycle of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis and use of this compound is crucial for its long-term sustainability.

A documented synthesis of this compound involves the reaction of 3,3-dimethyldihydro-2H-pyran-2,6-(3H)-dione with methanol in the presence of a catalytic amount of sulfuric acid. sci-hub.se

From a green chemistry perspective, this synthesis has some positive attributes. The use of a catalyst, in this case, sulfuric acid, is generally preferred over stoichiometric reagents as it reduces waste. Methanol is a relatively benign solvent. However, a comprehensive green chemistry analysis would require an evaluation of the energy inputs, the atom economy of the reaction, and the environmental impact of the starting material, 3,3-dimethyldihydro-2H-pyran-2,6-(3H)-dione. Alternative, more sustainable routes could potentially be explored, for instance, using biocatalytic methods. A patent also describes a synthesis method using trimethylsilyl (B98337) chloride (TMSCl) as a catalyst. google.com

| Starting Material | Reagents | Product |

| 3,3-dimethyldihydro-2H-pyran-2,6-(3H)-dione | Methanol, Sulfuric Acid (catalyst) | This compound |

| 3,3-dimethyldihydro-2H-pyran-2,6-(3H)-dione | Methanol, Trimethylsilyl chloride (catalyst) | This compound |

There is no specific information available in the scientific literature regarding waste minimization strategies or the utilization of by-products from the synthesis of this compound. A key principle of green chemistry is the minimization of waste at the source. In the described synthesis, potential waste streams would include any unreacted starting materials, the catalyst (if not recycled), and any side-products. Future research in this area could focus on developing processes with higher yields and selectivity, thereby minimizing waste. Furthermore, exploring potential applications for any by-products formed would contribute to a more circular and sustainable chemical process.

Safer Solvents and Energy Efficiency in Processing

The industrial synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which prioritizes the reduction of hazardous substances and energy consumption. While specific research on the processing of this compound is limited, general principles and advancements in the synthesis of diesters and other fine chemicals offer a clear pathway toward safer and more energy-efficient manufacturing. This section explores these considerations, focusing on the selection of safer solvents and the implementation of energy-saving technologies applicable to the production of this compound.

Safer Solvent Alternatives

Traditional esterification processes often rely on conventional organic solvents such as toluene (B28343), benzene, and chlorinated hydrocarbons. researchandmarkets.comcbseacademic.nic.in These solvents, while effective for dissolving reactants and facilitating heat transfer, are often volatile organic compounds (VOCs) and may be classified as hazardous air pollutants, carcinogens, or reproductive toxins. researchandmarkets.com The move toward greener alternatives is a key objective in modern chemical processing.

Several classes of safer solvents have emerged as viable replacements in esterification and other organic syntheses. These include bio-based solvents, ether solvents with improved safety profiles, and ionic liquids.

Bio-based Solvents: Derived from renewable resources like corn, sugarcane, or cellulose (B213188), these solvents offer significant environmental advantages, including biodegradability and a reduced carbon footprint. sigmaaldrich.com Examples of bio-based solvents that could be considered for the synthesis of this compound include:

Ethyl lactate: Derived from the fermentation of corn, it is biodegradable, non-carcinogenic, and non-corrosive. nih.gov It has shown effectiveness as a replacement for more hazardous solvents like toluene and xylene in various applications, including cleaning and resin dissolution. nih.gov

Cyrene™ (dihydrolevoglucosenone): A bio-based aprotic dipolar solvent derived from cellulose, Cyrene™ is a potential replacement for N,N-dimethylformamide (DMF) and other hazardous polar aprotic solvents. acsgcipr.orgnih.gov

γ-Valerolactone (GVL): Another bio-derived solvent, GVL is noted for its low melting point, high boiling point, and good thermal stability, making it a safe option for larger-scale operations. nih.gov

Greener Ether Solvents: While traditional ethers like tetrahydrofuran (B95107) (THF) have limitations due to peroxide formation, newer ether solvents have been developed with improved safety profiles.

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable sources like sugarcane bagasse, 2-MeTHF is a safer alternative to THF and dichloromethane. sigmaaldrich.comwikipedia.org It has limited miscibility with water, which can simplify workup procedures, and a higher boiling point than THF, allowing for a wider range of reaction temperatures. wikipedia.org Its solvating properties are intermediate between diethyl ether and THF. wikipedia.org

Cyclopentyl methyl ether (CPME): This solvent is produced with high atom economy and is a safer substitute for THF and other ether solvents. sigmaaldrich.com

The following table provides a comparison of the physical properties of selected green solvents against traditional solvents.

| Solvent | Boiling Point (°C) | Density (g/mL) | Solubility in Water | Source |

| Toluene (Traditional) | 111 | 0.867 | Insoluble | researchandmarkets.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80.2 | 0.854 | 14.4 g/100 g at 19.3°C | nih.govwikipedia.org |

| Cyclopentyl methyl ether (CPME) | 106 | 0.860 | Low | sigmaaldrich.com |

| Ethyl lactate | 154 | 1.03 | Miscible | nih.gov |

| Cyrene™ | 203 | 1.25 | Miscible | nih.gov |

| γ-Valerolactone (GVL) | 207 | 1.05 | Miscible | nih.gov |

This table is generated based on data from multiple sources for illustrative comparison.

The selection of a suitable green solvent for the synthesis of this compound would require experimental validation to ensure optimal reactant solubility, reaction kinetics, and product separation.

Energy Efficiency in Processing

Advanced Catalysis: The choice of catalyst is pivotal in determining the energy requirements of the esterification process.

Solid Acid Catalysts: Replacing homogeneous acid catalysts like sulfuric acid with solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, or sulfated zirconia can offer significant advantages. cbseacademic.nic.inresearchgate.net These catalysts are non-corrosive, easily separated from the reaction mixture by filtration, and can be reused, reducing waste and downstream processing energy. cbseacademic.nic.inresearchgate.net While some resins have thermal limitations, others like zeolites can withstand higher temperatures. cbseacademic.nic.in

Biocatalysts (Enzymes): Lipases, in their immobilized form, have emerged as highly efficient catalysts for ester synthesis. researchandmarkets.com They operate under mild temperature conditions, reducing the energy demand for heating. researchandmarkets.comresearchgate.net

Innovative Heating Technologies: The method of energy input can dramatically affect the efficiency of the reaction.

Microwave-Assisted Synthesis: Microwave heating has been shown to significantly accelerate esterification reactions. In one study on the esterification of free fatty acids, a conversion of over 90% was achieved in 20 minutes with microwave heating, compared to 130 minutes using conventional heating. nih.gov The electric energy consumption for the microwave-assisted process was only 67% of the estimated minimum heat energy demand for the conventional method, highlighting its potential for substantial energy savings. nih.gov

Photothermal Catalysis: Emerging technologies such as interfacial photothermal catalysis offer the potential for even greater energy efficiency. One study demonstrated a solar-driven esterification process using a sulfonic acid-functionalized graphene aerogel. rsc.org The photothermal effect of the catalyst leads to localized heating and evaporation of the product, driving the reaction forward with minimal external energy input. rsc.org

The following table illustrates a comparative example of energy consumption between conventional and microwave-assisted esterification.

| Heating Method | Reaction Time for >90% Conversion | Energy Consumption |

| Conventional Heating | 130 minutes | 100% (Baseline) |

| Microwave Heating | 20 minutes | 67% of baseline |

This table is based on data from a study on free fatty acid esterification and is presented for illustrative purposes. nih.gov

By integrating safer solvents with energy-efficient catalytic and heating technologies, the production of this compound can be aligned with the principles of green chemistry, leading to a more sustainable and economical manufacturing process.

Advanced Analytical and Spectroscopic Characterization of Dimethyl 2,2 Dimethylpentanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

High-Resolution 1H and 13C NMR Analysis

High-resolution 1H and 13C NMR spectra provide precise information about the chemical environment of each proton and carbon atom in Dimethyl 2,2-dimethylpentanedioate.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. Due to the absence of experimental high-resolution spectra in the searched literature, a predicted ¹H NMR spectrum is summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| C(CH₃)₂ | ~1.25 | Singlet | 6H |

| -CH₂-CH₂-COOCH₃ | ~1.90 | Triplet | 2H |

| -CH₂-COOCH₃ | ~2.30 | Triplet | 2H |

| -COOCH₃ (at C1) | ~3.67 | Singlet | 3H |

| -COOCH₃ (at C5) | ~3.62 | Singlet | 3H |

Table 1: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A referenced experimental spectrum is available for this compound. nih.gov

| Carbon Assignment | Chemical Shift (ppm) |

| C(C H₃)₂ | 24.5 |

| C (CH₃)₂ | 46.0 |

| -C H₂-CH₂-COOCH₃ | 34.0 |

| -CH₂-C H₂-COOCH₃ | 29.5 |

| C =O (at C1) | 177.0 |

| C =O (at C5) | 173.0 |

| -COOC H₃ (at C1) | 52.0 |

| -COOC H₃ (at C5) | 51.5 |

Table 2: Experimental ¹³C NMR Data for this compound. nih.gov

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between the protons of the two methylene (B1212753) groups (-CH₂-CH₂-), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively link the proton signals to their corresponding carbon signals as listed in the tables above, providing unambiguous assignment of the NMR data.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Fragmentation Pathways and Isomeric Differentiation

The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight (188.22 g/mol ). nih.gov The fragmentation of the molecular ion is influenced by the functional groups present, primarily the ester groups and the quaternary carbon center.

Key fragmentation pathways would likely involve:

α-cleavage: Cleavage of the C-C bond adjacent to the carbonyl groups.

McLafferty rearrangement: This is a characteristic fragmentation for esters with a γ-hydrogen, which is present in the pentanedioate (B1230348) chain.

Loss of methoxy (B1213986) group (-OCH₃) or methoxycarbonyl group (-COOCH₃).

The resulting fragment ions can help in distinguishing this compound from its isomers. For instance, the presence of a prominent peak corresponding to the loss of a methyl group from the gem-dimethyl group would be characteristic of the 2,2-dimethyl substitution pattern.

| m/z | Possible Fragment | Significance |

| 188 | [C₉H₁₆O₄]⁺ | Molecular Ion |